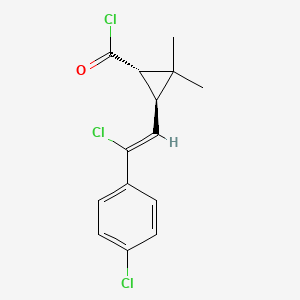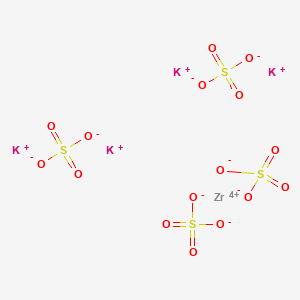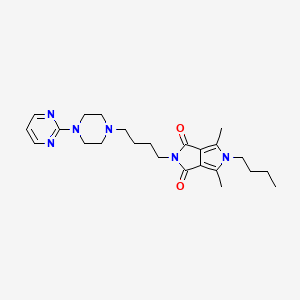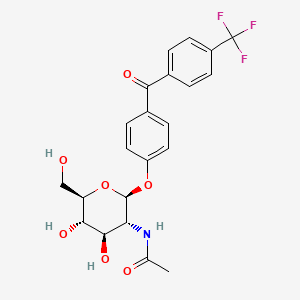
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-: is a carbazole alkaloid. Carbazoles are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by the presence of three methyl groups and two methoxy groups attached to the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents such as n-butyllithium and tetramethylethylenediamine (TMEDA) can facilitate the regioselective functionalization of the carbazole core .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used to study the mechanisms of action of carbazole derivatives and their effects on biological systems .
Medicine: In medicine, carbazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- may be explored for its potential therapeutic applications .
Industry: Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the field of materials science .
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 9-ethyl-9H-carbazole-3-carbaldehyde
Comparison: Compared to other similar compounds, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is unique due to its specific substitution pattern. The presence of three methyl groups and two methoxy groups at specific positions on the carbazole ring imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
150692-75-4 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3,4-dimethoxy-1,2,9-trimethylcarbazole |
InChI |
InChI=1S/C17H19NO2/c1-10-11(2)16(19-4)17(20-5)14-12-8-6-7-9-13(12)18(3)15(10)14/h6-9H,1-5H3 |
Clé InChI |
UAJCNJZXIVBDSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1N(C3=CC=CC=C32)C)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)






![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)






